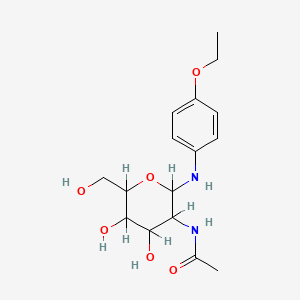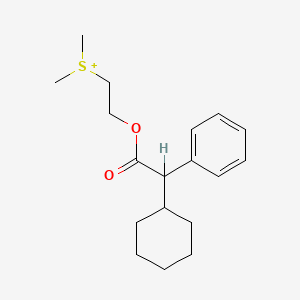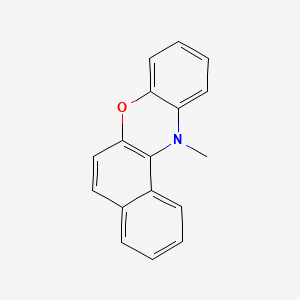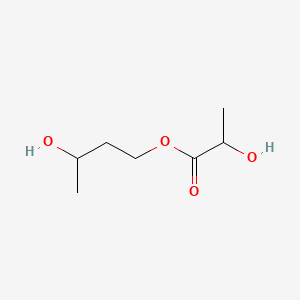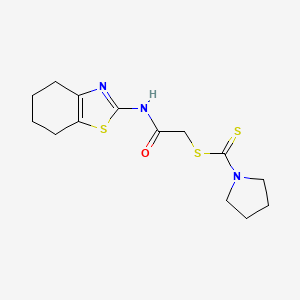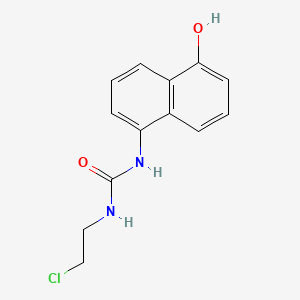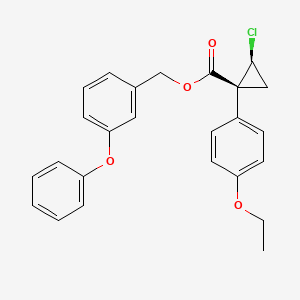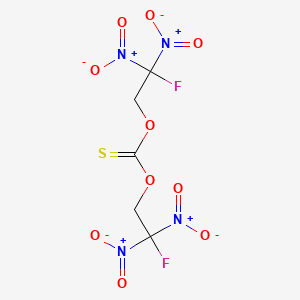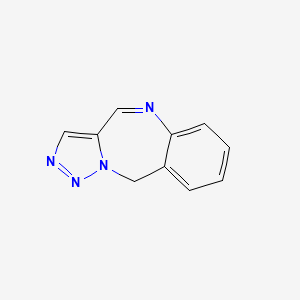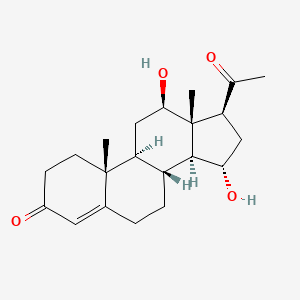![molecular formula C17H22N2 B12809926 4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline](/img/structure/B12809926.png)
4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline is an organic compound with the molecular formula C23H26N2. This compound is characterized by the presence of two amino groups and multiple methyl groups attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-amino-2,6-dimethylbenzyl chloride with 3,5-dimethylaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Amino-3,5-dimethylphenyl)methyl]-2,6-dimethylaniline
- 4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethoxybenzene
Uniqueness
4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline is unique due to its specific arrangement of amino and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where precise control over chemical reactions is required.
Properties
Molecular Formula |
C17H22N2 |
|---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
4-[(4-amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline |
InChI |
InChI=1S/C17H22N2/c1-10-5-14(18)6-11(2)16(10)9-17-12(3)7-15(19)8-13(17)4/h5-8H,9,18-19H2,1-4H3 |
InChI Key |
QUACYTKJOFAODG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CC2=C(C=C(C=C2C)N)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,5R)-7-oxo-2-(2-((R)-Piperidine-3-carbonyl)hydrazinecarbonyl)-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate](/img/structure/B12809846.png)
